molecular formula C15H22N2O4S B4706031 4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4706031
M. Wt: 326.4 g/mol
InChI Key: FKUDYZYRXLPNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as EMA401, is a small molecule drug that has been studied for its potential use in treating chronic pain. The drug was developed by the pharmaceutical company Spinifex Pharmaceuticals and has been the subject of numerous scientific studies.

Mechanism of Action

4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide selectively blocks the Nav1.7 channel, which is expressed in the sensory neurons that transmit pain signals. By blocking this channel, the drug reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
Studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain. The drug has also been shown to have a good safety profile and is well-tolerated in humans.

Advantages and Limitations for Lab Experiments

4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It is also selective for the Nav1.7 channel, which makes it a useful tool for studying the role of this channel in pain transmission. However, one limitation is that the drug may not be effective in all types of chronic pain conditions, and further research is needed to determine its potential use in other types of pain.

Future Directions

There are several future directions for research on 4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of new drugs that target other ion channels involved in pain transmission. Another area of research is the use of this compound in combination with other pain medications to improve pain relief. Additionally, further studies are needed to determine the long-term safety and effectiveness of this compound in humans.

Scientific Research Applications

4-[ethyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential use in treating chronic pain conditions such as neuropathic pain, which is caused by damage to the nerves. The drug works by blocking a specific type of ion channel called the Nav1.7 channel, which is involved in transmitting pain signals from the nerves to the brain.

properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-17(22(2,19)20)13-8-6-12(7-9-13)15(18)16-11-14-5-4-10-21-14/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUDYZYRXLPNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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